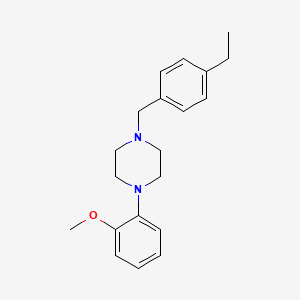![molecular formula C17H13BrClN3O2S B5787893 methyl {[4-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787893.png)
methyl {[4-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {[4-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate, commonly known as MBTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBTA belongs to the class of triazole derivatives and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of MBTA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins essential for cell growth and proliferation. In vitro studies have shown that MBTA inhibits the activity of enzymes such as chitin synthase and DNA topoisomerase II, which are essential for fungal and bacterial growth, respectively. Furthermore, MBTA has been found to induce apoptosis in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects
MBTA has been shown to exhibit both biochemical and physiological effects. In vitro studies have demonstrated that MBTA inhibits the growth of various fungal and bacterial strains by disrupting their cell membranes and inhibiting the activity of essential enzymes. Furthermore, MBTA has been found to induce apoptosis in cancer cells by activating various apoptotic pathways. In vivo studies have shown that MBTA exhibits low toxicity and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MBTA has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it readily available for research. Furthermore, MBTA exhibits low toxicity and is well-tolerated in animal models, making it a potential candidate for further preclinical studies. However, MBTA has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to work with in aqueous systems. Furthermore, the mechanism of action of MBTA is not fully understood, which can make it challenging to design experiments to elucidate its mode of action.
Zukünftige Richtungen
MBTA has several potential future directions for scientific research. One possible direction is to further investigate its antifungal and antibacterial properties and explore its potential as a therapeutic agent for fungal and bacterial infections. Another possible direction is to investigate its potential as a cancer therapy and explore its mechanism of action in cancer cells. Furthermore, future studies could investigate the pharmacokinetics and pharmacodynamics of MBTA to determine its efficacy and safety in vivo. Overall, MBTA has significant potential for scientific research and could be a valuable tool for the development of novel therapeutic agents.
Synthesemethoden
The synthesis of MBTA involves a multi-step process that includes the reaction of 4-bromobenzylamine with 4-chlorobenzaldehyde to form 4-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. The thiol group is then protected by reacting with methyl chloroacetate to form the desired product, methyl {[4-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate. The synthesis method is well-established, and the purity of MBTA can be confirmed through various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
MBTA has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit antifungal, antibacterial, and anticancer properties. In vitro studies have demonstrated that MBTA inhibits the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. Furthermore, MBTA has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
methyl 2-[[4-(4-bromophenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O2S/c1-24-15(23)10-25-17-21-20-16(11-2-6-13(19)7-3-11)22(17)14-8-4-12(18)5-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXYPRDNVQXCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl ((4-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-ethoxy-2-[(3-fluoro-4-methoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5787819.png)

![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5787830.png)
![1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5787831.png)
![N-[4-(cyanomethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5787833.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol](/img/structure/B5787838.png)
![N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide](/img/structure/B5787848.png)

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5787862.png)
![3-methyl-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5787875.png)
![3-bromo-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5787880.png)
![2-[(2-methylbenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5787885.png)
![N-(4-chlorobenzyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5787913.png)